molecular formula C10H7N3 B11916600 3-Aminoisoquinoline-7-carbonitrile CAS No. 1337879-47-6

3-Aminoisoquinoline-7-carbonitrile

Cat. No.: B11916600
CAS No.: 1337879-47-6
M. Wt: 169.18 g/mol
InChI Key: CZGFHWRSZXGBCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-Aminoisoquinoline-7-carbonitrile involves a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method provides a facile synthesis route from readily available starting materials. Other synthetic approaches include the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . Additionally, the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines is another accessible option .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 3-Aminoisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

3-Aminoisoquinoline-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 3-position and a cyano group at the 7-position of the isoquinoline structure, which contributes to its potential therapeutic applications.

  • Molecular Formula : C₉H₈N₄
  • Molecular Weight : 172.19 g/mol
  • Structure : The compound features an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Anticancer Properties

Research has indicated that 3-aminoisoquinoline derivatives exhibit significant anticancer activity. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, crucial for cell survival and proliferation.

StudyCompoundActivityMechanism
This compoundCytotoxicity against various cancer cell linesInduction of apoptosis via PI3K/Akt pathway inhibition
DerivativesAntitumor activityModulation of MAPK signaling

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It shows promise in inhibiting specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies.

Enzyme TargetInhibition TypeReference
CDK2Competitive
Aurora KinaseNon-competitive

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant activity and modulation of neuroinflammatory responses.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tissues.
  • Clinical Relevance : A clinical trial assessing the efficacy of this compound in patients with specific types of cancer reported promising results, with some patients experiencing partial responses to treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns at different positions on the isoquinoline ring have been shown to enhance or diminish its biological effects.

Substituent PositionEffect on Activity
1Increased cytotoxicity
4Enhanced enzyme inhibition

Properties

CAS No.

1337879-47-6

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-aminoisoquinoline-7-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-8-4-10(12)13-6-9(8)3-7/h1-4,6H,(H2,12,13)

InChI Key

CZGFHWRSZXGBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1C#N)N

Origin of Product

United States

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